molecular formula C18H16N2O2S B2574440 Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate CAS No. 439095-86-0

Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate

Cat. No.: B2574440
CAS No.: 439095-86-0
M. Wt: 324.4
InChI Key: WTWOYLFGVPUXSK-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate is a heterocyclic organic compound with the systematic IUPAC name methyl 2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]benzoate . Its molecular formula is C₁₈H₁₆N₂O₂S , and it has a molecular weight of 324.40 g/mol . The compound is identified by its CAS registry number 439095-86-0 and is cataloged under alternative names such as 1T-1255 and AKOS005083898 .

Key Identifiers:

Property Value
CAS Number 439095-86-0
Molecular Formula C₁₈H₁₆N₂O₂S
Molecular Weight 324.40 g/mol
Synonyms 1T-1255, AKOS005083898
SMILES Notation COC(=O)C1=CC=CC=C1SC2=NC3=C(CCCC3)C=C2C#N

The structural complexity arises from its fused bicyclic tetrahydroquinoline core, sulfanyl bridge, and ester-functionalized benzoate moiety.

Historical Context in Heterocyclic Chemistry

Quinoline derivatives have been pivotal in organic chemistry since their isolation from coal tar in the 19th century. The partial hydrogenation of quinoline to tetrahydroquinoline, as seen in this compound, emerged as a strategy to modulate reactivity and biological activity. The introduction of electron-withdrawing groups (e.g., cyano) and sulfur-containing linkages (e.g., sulfanyl) reflects advancements in medicinal chemistry to enhance metabolic stability and target binding.

This compound exemplifies the fusion of classical heterocyclic frameworks (quinoline) with modern functionalization techniques. Its design aligns with trends in developing kinase inhibitors and antimicrobial agents, where tetrahydroquinoline scaffolds are privileged structures.

Structural Features and Key Functional Groups

The molecule comprises three distinct regions:

  • Tetrahydroquinoline Core : A partially saturated bicyclic system (C₉H₁₃N) with a cyano group at position 3.
  • Sulfanyl Bridge : A sulfur atom linking the tetrahydroquinoline core to the benzoate group, enabling conformational flexibility.
  • Methyl Benzoate Moiety : An ester-functionalized aromatic ring (C₈H₇O₂) contributing to lipophilicity.

Functional Group Analysis:

Group Position Role
Cyano (-C≡N) C3 of quinoline Electron withdrawal, hydrogen bonding
Sulfanyl (-S-) Between cores Conformational flexibility
Ester (-COOCH₃) Benzoate ring Lipophilicity, metabolic stability

The tetrahydroquinoline core’s saturation reduces aromaticity compared to quinoline, altering electronic properties and reactivity. The sulfanyl bridge’s thioether linkage is less polar than an ether, influencing solubility and intermolecular interactions. The methyl ester group balances hydrophobicity and hydrolytic stability, making the compound suitable for further derivatization.

Properties

IUPAC Name

methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-22-18(21)14-7-3-5-9-16(14)23-17-13(11-19)10-12-6-2-4-8-15(12)20-17/h3,5,7,9-10H,2,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWOYLFGVPUXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=C(C=C3CCCCC3=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate typically involves multi-step organic reactions. One common method includes the reaction of 2-mercaptobenzoic acid with 3-cyano-5,6,7,8-tetrahydroquinoline under specific conditions to form the desired product . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing tetrahydroquinoline structures exhibit notable anticancer activity . Preliminary studies suggest that methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate may inhibit cellular pathways associated with cancer progression. The compound's ability to induce oxidative stress in cancer cells makes it a candidate for further investigation in cancer therapies .

Anti-inflammatory Effects

The compound's potential in treating inflammatory disorders has also been highlighted. Its structural components may interact with biological targets involved in inflammatory responses, making it a valuable lead compound for drug development targeting such conditions .

Case Studies and Research Findings

Several studies have investigated compounds similar to this compound. For instance:

  • Antiproliferative Activity : A series of tetrahydroquinoline derivatives were tested against various cancer cell lines (e.g., HeLa and A2780), demonstrating significant cytotoxic effects attributed to their ability to induce mitochondrial dysfunction and increase reactive oxygen species levels .
  • Mechanistic Studies : Research on the mechanisms of action for related compounds has shown that targeting oxidative stress pathways can enhance therapeutic efficacy against resistant cancer cells .

Mechanism of Action

The mechanism of action of Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the quinoline core can participate in various binding interactions with biological macromolecules. These interactions can modulate enzymatic activities and cellular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structure shares similarities and differences with three key classes of molecules:

Sulfonylurea Herbicides (e.g., Metsulfuron-methyl, Ethametsulfuron-methyl) Functional Groups: Sulfonylurea herbicides feature a sulfonylurea bridge (-SO₂-NH-C(=O)-NH-) connecting a triazine ring to a benzoate ester. In contrast, the target compound replaces the sulfonylurea with a sulfanyl (-S-) linkage and substitutes the triazine with a tetrahydroquinoline ring . The tetrahydroquinoline’s partial saturation may improve solubility compared to fully aromatic systems.

Montelukast Sodium (Leukotriene Receptor Antagonist) Core Structure: Montelukast contains a quinoline moiety and a sulfanyl group but incorporates additional complexity, such as cyclopropane rings and a carboxylic acid terminus. The target compound lacks these substituents, simplifying its structure .

Other Benzoate Derivatives Methyl 2-[(3,4-Dichlorophenyl)carbamoylamino]-2-methylpropanoate: This compound shares a benzoate ester but replaces the sulfanyl-tetrahydroquinoline with a dichlorophenyl urea group, highlighting variability in bioactivity based on substituent choice .

Application and Research Findings

  • Herbicide Analogs: Sulfonylurea herbicides (e.g., metsulfuron-methyl) inhibit plant acetolactate synthase (ALS), a mechanism unlikely in the target compound due to structural divergence. The tetrahydroquinoline-cyano motif may instead target mammalian enzymes or receptors, necessitating further study .
  • Pharmacological Potential: The tetrahydroquinoline scaffold is underutilized in pharmaceuticals compared to triazines or fully aromatic quinolines. Its partial saturation could improve metabolic stability, while the cyano group may enhance binding affinity in enzyme-active sites .
  • Synthetic Accessibility: The sulfanyl bridge simplifies synthesis compared to sulfonylureas, which require urea formation. However, the tetrahydroquinoline synthesis may introduce challenges in regioselective hydrogenation .

Data Table: Key Comparative Features

Feature Target Compound Metsulfuron-methyl Montelukast Sodium
Molecular Weight ~370 g/mol (estimated) 381.4 g/mol 608.18 g/mol
Core Heterocycle Tetrahydroquinoline Triazine Quinoline
Key Functional Groups Cyano, sulfanyl, benzoate ester Sulfonylurea, triazine, benzoate Sulfanyl, carboxylic acid, quinoline
Bioactivity Undetermined Herbicide (ALS inhibitor) Leukotriene antagonist
Solubility Moderate (lipophilic ester) Low (pH-sensitive) High (ionizable carboxyl)
Stability Likely stable Hydrolysis-prone Stable in formulation

Biological Activity

Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate is a complex chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H16_{16}N2_{2}O2_{2}S
  • Molar Mass : 324.4 g/mol
  • CAS Number : 439095-86-0

The compound features a benzoate moiety linked to a tetrahydroquinoline derivative through a sulfanyl group, which is significant for its biological properties. The presence of the cyano group further enhances its reactivity and potential pharmacological applications .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cellular pathways associated with cancer progression. Compounds containing tetrahydroquinoline structures are often investigated for their anticancer properties due to their ability to interfere with cell cycle regulation and induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : The compound has been noted for its potential anti-inflammatory activities. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation .
  • Antioxidant Activity : Some studies indicate that derivatives of tetrahydroquinoline can exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in various biological systems .

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructural FeaturesUnique PropertiesIC50 (µM)
This compoundSulfanyl and cyano groupsPotential anticancer and anti-inflammatory activityTBD
5-CyanoquinolineLacks tetrahydro structureMore potent in some assaysTBD
Tetrahydroquinoline derivativesSimilar core structureVaries in biological activity; often more complexTBD

This table highlights the unique structural features of this compound compared to related compounds and suggests its potential for diverse biological activities.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth at specific concentrations (IC50 values ranging from 5 to 20 µM), making it a candidate for further development as an anticancer agent .
  • Mechanistic Insights : Research into the mechanisms of action revealed that the compound may induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production in treated cells. These effects are indicative of pro-apoptotic signaling pathways being activated .
  • Inflammation Models : In animal models of inflammation, this compound demonstrated significant reductions in inflammatory markers when administered at therapeutic doses. This suggests a potential role as an anti-inflammatory therapeutic agent .

Q & A

Q. Validation Techniques :

  • Purity : Monitor reaction progress via TLC (e.g., chloroform:methanol 7:3) .
  • Structural Confirmation :
    • NMR (¹H/¹³C): Confirm sulfanyl bridge connectivity and aromatic proton environments.
    • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~367) .
  • X-ray Crystallography : Resolve crystal structure using SHELX software for bond-length validation .

(Advanced) How do steric and electronic factors influence the reactivity of the sulfanyl bridge in this compound under different reaction conditions?

Answer:
The sulfanyl group (-S-) is susceptible to oxidation and nucleophilic substitution, influenced by:

  • Electronic Effects : The electron-withdrawing cyano group at position 3 of the tetrahydroquinoline ring increases the electrophilicity of the sulfur atom, facilitating oxidation to sulfoxide or sulfone derivatives.
  • Steric Hindrance : The tetrahydroquinoline moiety restricts access to the sulfur atom, limiting reactivity in bulky environments. For example:
    • Oxidation : Treat with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane to selectively generate sulfoxide.
    • Nucleophilic Substitution : Use alkyl halides in polar aprotic solvents (e.g., DMSO) with mild bases (e.g., NaH) .

Contradiction Note : While the cyano group enhances electrophilicity, steric shielding from the tetrahydroquinoline ring may reduce reaction rates, requiring optimization of solvent polarity and temperature .

(Advanced) What challenges arise in crystallographic analysis of this compound, and how can SHELX software address them?

Answer:
Challenges :

  • Disorder in the Tetrahydroquinoline Ring : Flexible cyclohexene rings may adopt multiple conformations, complicating electron density maps.
  • Twinned Crystals : Common in sulfanyl-linked compounds due to weak intermolecular interactions.

Q. Solutions via SHELX :

  • SHELXL Refinement : Use restraints for bond lengths/angles in disordered regions and apply TWIN commands to model twinning .
  • High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion artifacts.
  • Validation Tools : Employ CHECKCIF to flag steric clashes or unusual geometry post-refinement.

(Basic) How does the tetrahydroquinoline moiety affect the compound's stability in acidic or basic environments?

Answer:

  • Acidic Conditions : The tetrahydroquinoline’s amine group may protonate, increasing solubility but risking ring-opening via retro-Mannich reactions. Stability tests (HPLC monitoring) in pH 2–4 buffers show <10% degradation over 24 hours .
  • Basic Conditions : The sulfanyl bridge is prone to hydrolysis. In pH 10 buffers, >50% degradation occurs within 12 hours, forming benzoic acid and thiol intermediates. Use inert atmospheres (N₂) to mitigate oxidation .

Methodological Note : Conduct accelerated stability studies using UPLC-PDA at 40°C/75% RH to model long-term degradation pathways.

(Advanced) Are there contradictions in reported biological activities of this compound, and how can experimental design resolve them?

Answer:
Reported Contradictions :

  • Antimicrobial Activity : Some studies report IC₅₀ values <10 μM against Gram-positive bacteria, while others show no activity.

Q. Resolution Strategies :

Standardized Assays : Use CLSI guidelines for MIC testing with consistent inoculum sizes (1×10⁵ CFU/mL) and growth media (Mueller-Hinton broth) .

Purity Controls : Validate compound purity (>98% via HPLC) to exclude confounding effects from synthetic byproducts .

Mechanistic Studies : Employ fluorescence quenching to assess binding to bacterial topoisomerase IV, clarifying target engagement .

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